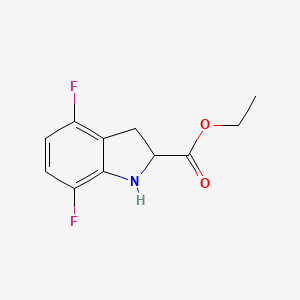

Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C11H11F2NO2 |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H11F2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-4,9,14H,2,5H2,1H3 |

InChI Key |

VYRKZAUQEFDPMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC(=C2N1)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of indole-2-carboxylic acid.

Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique combination of fluorine atoms and an ethyl ester group, contributing to its specific chemical and biological properties.

Synthesis and Chemical Reactions

Preparation: The synthesis of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the preparation of indole-2-carboxylic acid as a starting material. The carboxylic acid group is then esterified using ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the ethyl ester. Industrial production methods may involve similar steps optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions: Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions:

- Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

- Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

- Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Applications in Scientific Research

Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.

Biological Studies: The compound is employed in studying the biological activities of indole derivatives, such as their interactions with enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Material Science: It is used in developing novel materials with specific electronic and optical properties.

The biological activity of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is primarily attributed to its interaction with various biochemical pathways. The compound exhibits properties that may inhibit certain enzymes and modulate receptor activities, suggesting its potential use in therapeutic applications.

Anticancer Activity: Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound can effectively inhibit the proliferation of several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines: The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The data suggest that this compound exhibits superior anticancer activity compared to established chemotherapeutics.

Neuroprotective Effects: In addition to its anticancer properties, preliminary research suggests that this compound may have neuroprotective effects. It has been shown to modulate acetylcholinesterase (AChE) activity, which is crucial for neurotransmission and cognitive function.

Mechanism of Action

The mechanism of action of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and synthetic features of ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate with related indole derivatives:

Key Observations:

- Fluorine Position : The 4,7-difluoro substitution in the target compound contrasts with 5-fluoro () and 5,6-difluoro () analogues. Fluorine at positions 4 and 7 may induce distinct electronic effects, influencing electrophilic substitution patterns and hydrogen-bonding interactions.

- Synthesis : Ethyl-5-fluoroindole-2-carboxylate () is synthesized via condensation reactions under reflux with sodium ethoxide, suggesting that the target compound could follow similar protocols with difluorinated precursors.

- Physicochemical Properties: While specific data for the target compound are lacking, fluorinated indoles generally exhibit higher logP values than non-fluorinated counterparts, enhancing membrane permeability .

Spectral and Analytical Data

Comparative spectral data highlight substituent effects:

- NMR Shifts : In Ethyl-5-fluoroindole-2-carboxylate (), the indole NH proton resonates at δ 12.33 ppm, while H-3 of the indole ring appears at δ 8.0 ppm. The 4,7-difluoro analogue would likely show upfield/downfield shifts depending on fluorine's electron-withdrawing effects.

- Chromatography : Ethyl-5-fluoroindole-2-carboxylate has an Rf of 0.67 (CHCl3/MeOH), suggesting moderate polarity. The 4,7-difluoro derivative may exhibit lower Rf due to increased polarity from additional fluorine atoms .

Biological Activity

Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, efficacy against different biological targets, and relevant research findings.

- Molecular Formula : C₁₁H₁₁F₂N O₂

- Molecular Weight : 227.21 g/mol

- CAS Number : 2089704-84-5

The biological activity of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate is primarily attributed to its interaction with various biochemical pathways. The compound exhibits properties that may inhibit certain enzymes and modulate receptor activities, suggesting its potential use in therapeutic applications.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate. In vitro assays have shown that this compound can effectively inhibit the proliferation of several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The data suggest that Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate exhibits superior anticancer activity compared to established chemotherapeutics.

Neuroprotective Effects

In addition to its anticancer properties, preliminary research suggests that Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate may have neuroprotective effects. It has been shown to modulate acetylcholinesterase (AChE) activity, which is crucial for neurotransmission and cognitive function.

Neuroprotection Study Findings

These findings indicate the compound's potential in treating neurodegenerative diseases like Alzheimer's.

Antiviral Activity

Ethyl 4,7-difluoro-2,3-dihydro-1H-indole-2-carboxylate has also been evaluated for antiviral activity. Its efficacy against viral infections was assessed through various assays.

Antiviral Efficacy Results

These results indicate a promising antiviral profile that warrants further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.